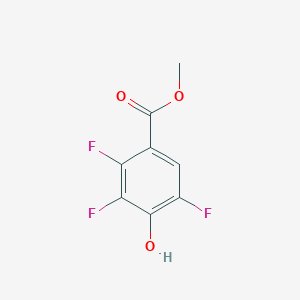

Methyl 2,3,5-trifluoro-4-hydroxybenzoate

Vue d'ensemble

Description

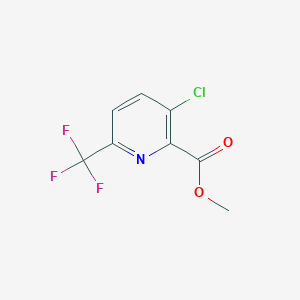

Methyl 2,3,5-trifluoro-4-hydroxybenzoate (TFHB) is a synthetic compound that has been used in a variety of scientific research applications. TFHB is a colorless, crystalline solid with a melting point of 166–168°C and a molecular weight of 250.22 g/mol. It is soluble in water, ethanol, and methanol, and is relatively stable in aqueous solutions. TFHB is a derivative of the naturally occurring compound hydroxybenzoic acid, and has been used as a substitute for hydroxybenzoic acid in laboratory experiments.

Applications De Recherche Scientifique

Crystal Structure Analysis

Methyl 4-hydroxybenzoate, known as methyl paraben, has been analyzed for its crystal structure. This study involved determining the X-ray structure at low temperatures, identifying extensive hydrogen bonding, and employing Hirshfeld surface analysis. Computational calculations using quantum mechanical methods indicated molecular aspects that underlie its pharmaceutical activity (Sharfalddin et al., 2020).

Environmental Presence and Analysis

Methyl 4-hydroxybenzoate, among other parabens, has been identified in human milk, highlighting its widespread environmental presence. A sensitive method using on-line solid-phase extraction and high-performance liquid chromatography-tandem mass spectrometry was developed for this purpose (Ye et al., 2008).

Photodegradation Studies

The photodegradation of methyl 4-hydroxybenzoate and other parabens has been studied, particularly in the context of environmental contamination. This research presents results on the photochemical degradation using ultraviolet lamps and identifies major transformation products (Gmurek et al., 2015).

Biological and Health Implications

The effects of parabens, including methyl 4-hydroxybenzoate, on adipocyte differentiation have been examined. The study suggests that parabens can promote adipogenesis in murine cells and human adipose-derived multipotent stromal cells, with potential implications for obesity (Hu et al., 2013).

Analytical Methods Development

A microemulsion electrokinetic chromatography method has been developed for determining 4-hydroxybenzoates. This method demonstrates selectivity and quantitative accuracy for methyl 4-hydroxybenzoate and its impurities, useful for quality control testing in various industries (Mahuzier et al., 2001).

Metabolic Pathways

The metabolism of parabens, including methyl 4-hydroxybenzoate, by hepatic esterases and UDP-glucuronosyltransferases in humans was investigated. This study sheds light on the biotransformation processes of these compounds, suggesting they do not accumulate in human tissue (Abbas et al., 2010).

Propriétés

IUPAC Name |

methyl 2,3,5-trifluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-8(13)3-2-4(9)7(12)6(11)5(3)10/h2,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVCVRWXIBXQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,5-trifluoro-4-hydroxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)

![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)

![(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride](/img/structure/B1391437.png)